molecular formula C7H13IN2 B053215 1-Methyl-3-propylimidazolium iodide CAS No. 119171-18-5

1-Methyl-3-propylimidazolium iodide

Cat. No. B053215
CAS RN: 119171-18-5
M. Wt: 252.1 g/mol
InChI Key: IVCMUVGRRDWTDK-UHFFFAOYSA-M
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Description

Synthesis Analysis

MPII is synthesized through the alkylation reaction of n-propyl iodide and 1-methylimidazole under solvent-free conditions, using Teflon-lined stainless autoclaves. This process is notable for its high purity of MPII, nearly 100% conversion rate of 1-methylimidazole, simplicity, and eco-friendliness (Shi et al., 2008).

Molecular Structure Analysis

Research on the molecular structure of related imidazolium iodides provides insights into the structure of MPII. For instance, the crystal structure of 1-butyl-3-methylimidazolium iodide reveals a weak hydrogen-bonded network involving the iodide anion, characteristic of this type of ionic liquid (Nakakoshi et al., 2006).

Chemical Reactions and Properties

The reactivity of MPII, particularly in the presence of iodine, has been studied, showing the formation of polyiodide ions at certain potentials, which is significant for understanding its chemical behavior and potential applications in electrochemical devices (Jovanovski et al., 2007).

Physical Properties Analysis

The physical properties of MPII, such as density, viscosity, and refractive index, have been measured and provide valuable data for applications requiring specific fluid dynamics or optical properties. The density and refractive index values of MPII are notably high, indicative of its unique interactions at the molecular level (Kim et al., 2004).

Chemical Properties Analysis

The chemical properties of MPII, especially its behavior in solution and interaction with various molecules, have been a subject of study. For instance, its corrosion inhibitive property on mild steel in acidic solutions has been demonstrated, highlighting its potential as a protective agent in industrial applications (Parveen et al., 2019).

Scientific Research Applications

  • Dye-Sensitized Solar Cells (DSSCs):

    • MPII is used in the preparation of electrolytes for DSSCs, showing significant efficiency in photoelectric conversion. An improved preparation process for MPII has been reported, which is simple and eco-friendly, leading to high-purity products and near 100% conversion rates of 1-methylimidazole (Shi et al., 2008).
    • It's used in ionic liquid polymer gel electrolytes for DSSCs, achieving an overall conversion efficiency of 5.3% under specific illumination conditions (Wang et al., 2002).
  • Electrochemical Applications:

    • Electrochemical and in-situ Raman spectroelectrochemical studies of MPII have demonstrated its potential in various electrochemical applications. These studies highlight differences in electrochemical behavior before and after the addition of iodine to the ionic liquid (Jovanovski et al., 2007).
  • Corrosion Inhibition:

    • MPII has shown efficacy as a corrosion inhibitor for mild steel in acidic solutions. It acts as a mixed-type inhibitor and follows the Langmuir adsorption isotherm, with high inhibition efficiency at specific conditions (Parveen et al., 2019).
  • Ionic Conductivity:

    • Research has indicated that MPII maintains high conductivity even in highly viscous phases, facilitated by Grotthuss-type bond exchange and ionic conduction. This is significant for applications in charge-transporting media like batteries and solar cells (Thorsmølle et al., 2012).
  • Vibrational Spectra Analysis:

    • Studies on the vibrational spectra of MPII, including FT-Raman and FTIR, have been conducted to understand the effects of the propyl group at the N(3) and methyl group at the C(2) position. This research is crucial for understanding the cation-anion interactions in MPII (Haddad et al., 2017).
  • Thermodynamic Properties:

    • Studies have been conducted to understand the thermodynamic properties of MPII, including its heat capacity and parameters of fusion and glass transition, which are important for its application in various industrial processes (Paulechka & Blokhin, 2014).

Safety and Hazards

MPII causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact, it is advised to wash off immediately with plenty of water .

Future Directions

MPII has been used in dye-sensitized solar cells, and its incorporation has successfully enhanced the efficiency of these cells . Future research may focus on further improving the efficiency of these cells and exploring other potential applications of MPII.

properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCMUVGRRDWTDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049207
Record name 1-Methyl-3-propylimidazolium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119171-18-5
Record name 1-Methyl-3-propylimidazolium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119171-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-propylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.756
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Synthesis routes and methods I

Procedure details

1-Methylimidazole (8.2 g, made by Aldrich) and propyl iodide (16.9 g, made by Kanto Chemical) were stirred in toluene at 75° C. for 15 hours. After the end of the reaction, the reaction solution separated into the two layers of a toluene layer and an ionic liquid layer. By removing the toluene layer from the reaction solution, the ionic liquid was obtained. The ionic liquid obtained was washed with toluene 3 times for purification. The toluene was distilled off in vacuo, whereby an ionic liquid 1-methyl-3-propylimidazolium iodide (23.8 g) was obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 50 ml four necked flask equipped with a stirrer, a dropping funnel, a cooling tube and a thermometer, 41.05 g (0.5 mol) of 1-methyl imidazole and 50 ml of toluene were charged, and heating at 50° C., 93.49 g (0.55 mol) of propyl iodide was dropped slowly taking one hour or more. After stirring under heating at 50° C. for 4 hours, precipitates were separated by filtration, washed by using toluene and dried under a reduced pressure to obtain 122.26 g of 1-methyl-3-propyl imidazolium iodide salt. Then, 122.26 g of the obtained 1-methyl-3-propyl imidazolium methane sulfonate salt was dissolved in 80 ml of water, and a solution in which 139.24 g of lithium bis(trifluoromethane sulfonyl)imide was dissolved in 80 ml of water was added thereto at a room temperature and stirred. From separated two layers, the lower layer was fractionated and by-products were removed by adding 40 wt % of purified water and by water washing five times and vacuum drying was applied to obtain 175.39 g of 1-methyl-3-propyl imidazolium bis(trifluoromethane sulfonyl) imide. As a result of ICP analysis, 2.4 ppm of total alkali metals, 2.9 ppm of chlorine and 6.5 ppm of iodine were contained.
[Compound]
Name
four
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
41.05 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
93.49 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Methyl-3-propylimidazolium iodide?

A1: this compound, often abbreviated as [C3mim][I], has the molecular formula C7H13IN2 and a molecular weight of 252.11 g/mol.

Q2: Are there spectroscopic data available that characterize this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize [C3mim][I]. These include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR studies reveal the vibrational modes of the imidazolium ring, alkyl chains, and the iodide anion, providing insights into intermolecular interactions and structural changes upon mixing with other components. [, , , , ]
  • Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR, particularly concerning the vibrational modes of the polyiodide species formed when iodine is added to [C3mim][I]. [, ]
  • X-ray Diffraction (XRD): XRD studies help understand the crystalline structure of [C3mim][I] in its pure form and within composite materials. These studies also reveal structural changes under high pressure. [, , ]

Q3: What is the thermal stability of [C3mim][I]?

A3: Thermogravimetric analysis (TGA) indicates that [C3mim][I] exhibits good thermal stability up to approximately 300 °C. []

Q4: How does the addition of iodine impact the properties of [C3mim][I]?

A4: The addition of iodine (I2) to [C3mim][I] leads to the formation of polyiodide species (I3−, I5−, etc.), dramatically impacting the physicochemical properties. These include:

  • Viscosity: Viscosity increases significantly with increasing iodine concentration, particularly above a threshold of 3.9 M, due to the formation of a viscoelastic phase driven by polyiodide interactions. [, , ]
  • Conductivity: Despite increased viscosity, charge transport remains surprisingly efficient due to a combination of Grotthuss-type bond exchange and ionic conduction mechanisms. [, ]
  • Phase Behavior: The phase diagram of [C3mim][I] is significantly altered by iodine. At high iodine concentrations, a crystalline phase emerges at reduced temperatures, followed by a nematic phase and potentially even mesophases with enhanced polyiodide ordering. [, ]

Q5: Is [C3mim][I] compatible with polymer electrolytes?

A5: Yes, [C3mim][I] exhibits good compatibility with various polymers, making it suitable for quasi-solid-state electrolyte applications. Some examples include:

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP): [C3mim][I] has been successfully incorporated into PVDF-HFP matrices, resulting in enhanced ionic conductivity and improved performance in dye-sensitized solar cells (DSSCs). [, , , ]
  • Poly(ethylene oxide) (PEO): Blending [C3mim][I] with PEO and other additives like LiI and nano-TiO2 leads to increased ionic conductivity, demonstrating its potential for quasi-solid-state DSSCs. [, ]
  • Other polymers: Research has also explored the use of [C3mim][I] in conjunction with polymers like poly(1-vinylpyrrolidone-co-vinyl acetate) (P(VP-co-VAc)), rice starch, and chitosan, demonstrating its versatility in creating quasi-solid-state electrolytes for various applications. [, , ]

Q6: What are the main applications of [C3mim][I]?

A6: [C3mim][I] is primarily investigated as a key component in electrolytes for electrochemical devices, particularly DSSCs. It serves as a source of iodide ions (I−) for the I−/I3− redox couple, essential for charge transport within the cell. [, , , , , ]

Q7: How does the alkyl chain length of the imidazolium cation affect the properties of the ionic liquid electrolyte?

A7: Research shows that the length of the alkyl chain on the imidazolium cation significantly influences the electrolyte's physicochemical properties and, consequently, the performance of the DSSC.

  • Viscosity: Longer alkyl chains typically lead to increased viscosity due to stronger van der Waals interactions between the cations. []
  • Conductivity: While higher viscosity can hinder ionic mobility, the relationship between alkyl chain length and conductivity is not always straightforward and depends on other factors like the anion and the presence of additives. [, , ]
  • DSSC Performance: Studies have explored the impact of different imidazolium cations, including 1-ethyl-3-methylimidazolium, 1-butyl-3-methylimidazolium, and 1-hexyl-3-methylimidazolium, on DSSC performance. The optimal cation choice depends on the specific cell design and operating conditions. [, , , , , ]

Q8: How does the presence of [C3mim][I] affect the performance of dye-sensitized solar cells (DSSCs)?

A8: [C3mim][I] plays a crucial role in enhancing DSSC performance by:

  • Ionic Conductivity: [C3mim][I] contributes significantly to the ionic conductivity of the electrolyte, facilitating efficient charge transport within the cell. [, , ]
  • Dye Regeneration: As part of the I−/I3− redox couple, [C3mim][I] helps regenerate the oxidized dye molecules after electron injection into the TiO2 photoanode. [, ]
  • Stability: Incorporating [C3mim][I] into polymer electrolytes can improve the long-term stability of DSSCs, making them more suitable for practical applications. [, , ]

Q9: Have computational methods been used to study [C3mim][I]?

A9: Yes, computational chemistry has been employed to gain deeper insights into the properties and behavior of [C3mim][I]. Some examples include:

  • Density Functional Theory (DFT): DFT calculations have been used to investigate the electronic structure of [C3mim][I] and to understand its interactions with metal surfaces in the context of corrosion inhibition. []
  • Molecular Dynamic (MD) Simulations: MD simulations provide valuable information about the dynamics and interactions of [C3mim][I] at the molecular level, aiding in understanding its behavior in different environments and mixtures. []

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